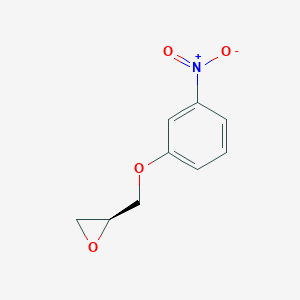

(S)-2-((3-Nitrophenoxy)methyl)oxirane

Description

Conceptual Framework of Chiral Epoxides in Asymmetric Synthesis

Chiral epoxides, or oxiranes, are highly valued intermediates in asymmetric synthesis. jsynthchem.com Their utility stems from the unique reactivity of the three-membered ether ring. jsynthchem.com This ring is subject to significant strain, which makes it susceptible to ring-opening reactions by a wide variety of nucleophiles. researchgate.netlibretexts.org This reactivity allows for the stereospecific formation of vicinal functional groups, such as 1,2-diols and amino alcohols, which are common motifs in biologically active molecules. jsynthchem.com

The key advantage of using a chiral epoxide is the transfer of stereochemical information. In a process governed by an SN2 mechanism, nucleophilic attack occurs with inversion of configuration at the carbon center, allowing chemists to control the absolute stereochemistry of the final product. researchgate.netlibretexts.org When an asymmetric epoxide is used, the regioselectivity of the ring-opening—whether the nucleophile attacks the more or less substituted carbon—can be controlled by the reaction conditions (acidic or basic). libretexts.org

Several powerful methods exist for generating chiral epoxides, with the Sharpless asymmetric epoxidation of allylic alcohols being a landmark achievement in the field. nih.gov This foundational role as versatile, stereochemically defined synthons makes chiral epoxides indispensable tools for constructing complex target molecules. acs.orgnih.govacs.orgresearchgate.net

Significance of Nitrophenoxy Moieties in Designing Chiral Synthons

The nitrophenoxy moiety within (S)-2-((3-Nitrophenoxy)methyl)oxirane is not a passive component; it critically influences the compound's reactivity and synthetic utility. The nitro group (NO₂) is a strong electron-withdrawing group, which impacts the molecule in several ways:

Modulation of Reactivity : The electron-withdrawing nature of the nitro group can affect the electron density of the epoxide ring. In acid-catalyzed ring-opening reactions, this can influence the stability of potential carbocation-like intermediates, thereby directing the regioselectivity of the nucleophilic attack. smolecule.com

A Functional Handle for Transformation : The nitro group itself serves as a versatile functional group. It can be readily reduced to an amine (NH₂), which opens up a vast array of subsequent chemical transformations, such as amide bond formation or diazotization. This allows the aromatic portion of the synthon to be incorporated into a larger molecular framework or modified post-synthesis.

Chromatographic and Crystallization Aid : The polar and aromatic nature of the nitrophenoxy group can facilitate the purification and isolation of intermediates during a multi-step synthesis, often improving chromatographic separation or inducing crystallinity.

The strategic placement of the nitro group at the meta-position of the phenyl ring provides a specific electronic and steric environment that can be exploited in targeted synthetic designs.

Overview of Research Paradigms and Current Landscape for this compound

Direct and extensive research focusing exclusively on this compound is limited. Its primary role in the current chemical landscape is that of a commercially available chiral building block. The research paradigm for this compound is centered on its application as a key intermediate in the synthesis of more complex, high-value molecules, particularly in the pharmaceutical and materials science sectors.

The synthesis of the racemic compound is well-established, commonly proceeding through the reaction of 3-nitrophenol (B1666305) with epichlorohydrin. chemicalbook.com The preparation of the enantiomerically pure (S)-form can be achieved through methods of asymmetric synthesis or chiral resolution, making it accessible for stereoselective applications.

While specific, published total syntheses employing this exact synthon are not widely documented in prominent literature, its utility can be inferred from research on analogous structures. Chiral aryloxy methyl oxiranes (glycidyl ethers) are fundamental components in the synthesis of beta-blockers, specialty polymers, and other complex organic targets. sacheminc.com The current landscape positions this compound as a readily available tool for synthetic chemists, valued for the predictable stereochemistry and reactivity it imparts in the construction of enantiomerically pure products.

Table 2: Key Research Reactions Involving the Functional Groups of this compound

| Reaction Type | Typical Reagents/Nucleophiles | General Outcome & Significance |

|---|

Properties

IUPAC Name |

(2S)-2-[(3-nitrophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJLXLVVZBTEOC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Enantioselective Synthesis of S 2 3 Nitrophenoxy Methyl Oxirane

Asymmetric Epoxidation Routes for Precursor Olefins

One of the most direct and widely employed methods for the synthesis of chiral epoxides is the asymmetric epoxidation of a prochiral olefin precursor. For the synthesis of (S)-2-((3-Nitrophenoxy)methyl)oxirane, the logical precursor olefin would be allyl 3-nitrophenyl ether.

The Sharpless-Katsuki asymmetric epoxidation is a powerful and predictable method for the epoxidation of allylic alcohols. orgsyn.orgnih.gov While the direct epoxidation of an allyl ether is not the primary application of this methodology, a synthetic sequence could be envisioned where an allylic alcohol is first epoxidized and then converted to the target ether.

A more direct approach involves the use of chiral catalysts capable of enantioselectively epoxidizing unfunctionalized olefins. Chiral manganese(III)-salen complexes, pioneered by Jacobsen and Katsuki, are highly effective for the asymmetric epoxidation of a wide range of olefins, including trisubstituted ones. acs.org The choice of the chiral ligand is critical in directing the stereochemical outcome of the reaction.

| Precursor Olefin | Epoxidation Method | Catalyst/Reagent | Expected Product |

| Allyl 3-nitrophenyl ether | Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complex, m-CPBA or NaOCl | This compound |

Chiral Glycidol Derivatization as a Synthetic Strategy

A highly convergent and frequently utilized strategy for the synthesis of chiral glycidyl (B131873) ethers involves the derivatization of a commercially available chiral building block, such as (S)-glycidol. This approach takes advantage of a pre-existing stereocenter, thereby avoiding the need for an asymmetric induction step.

The synthesis of this compound via this route typically involves the reaction of (S)-glycidol with 3-nitrophenol (B1666305) under basic conditions. evitachem.com The phenoxide, generated by a base such as sodium hydride or a carbonate, acts as a nucleophile, attacking the least substituted carbon of the epoxide ring of a protected (S)-glycidol (e.g., as a tosylate or other activated alcohol), or directly on the epoxide ring under carefully controlled conditions.

A common variation involves the activation of the hydroxyl group of (S)-glycidol, for instance, by converting it to a tosylate. The subsequent nucleophilic substitution by 3-nitrophenoxide proceeds with inversion of configuration if it occurs at the stereocenter, or retention if it occurs at the terminal carbon of the glycidyl unit. To ensure the desired (S)-configuration in the final product, the reaction is designed to occur at the primary carbon.

| Chiral Precursor | Reagent | Base | Key Transformation |

| (S)-Glycidol | 3-Nitrophenol | NaH, K2CO3 | Nucleophilic etherification |

| (S)-Glycidyl tosylate | 3-Nitrophenol | NaH, K2CO3 | Williamson ether synthesis |

Utilization of Chiral Pool Precursors for this compound

The chiral pool comprises readily available, enantiopure natural products that can be used as starting materials for the synthesis of complex chiral molecules. For the synthesis of this compound, a suitable chiral pool precursor would be a molecule that contains the required three-carbon backbone with the correct stereochemistry.

For example, (S)-glyceraldehyde or its derivatives can serve as a starting point. The synthetic sequence would involve the protection of the aldehyde, followed by the introduction of the 3-nitrophenoxy group, and finally, cyclization to form the oxirane ring. Another potential precursor from the chiral pool is (S)-malic acid, which can be chemically transformed through a series of steps to yield the desired epoxide.

A chemo-enzymatic approach could also be employed, starting from a renewable resource. mdpi.com For instance, a chiral building block derived from the pyrolysis of cellulose (B213188) could be enzymatically oxidized and subsequently converted to the target epoxide. mdpi.com

Catalytic Enantioselective Approaches

Modern synthetic chemistry heavily relies on catalytic methods to achieve high levels of enantioselectivity with minimal waste. Both organocatalysis and transition metal catalysis have emerged as powerful tools for the synthesis of chiral epoxides.

Organocatalytic Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. In the context of epoxidation, chiral ketones have been developed as catalysts that can mediate the enantioselective transfer of an oxygen atom from an oxidant, such as Oxone®, to an olefin. The Shi epoxidation, which employs a fructose-derived chiral ketone, is a notable example that is effective for the epoxidation of various olefins.

For the synthesis of this compound, the organocatalytic epoxidation of allyl 3-nitrophenyl ether would be a direct approach. The design of the chiral ketone catalyst is crucial for achieving high enantiomeric excess (ee).

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal complexes are widely used in asymmetric catalysis due to their ability to activate substrates and create a chiral environment around the reaction center. rsc.org As mentioned earlier, manganese-salen complexes are effective for asymmetric epoxidation. acs.org

Other transition metals, such as titanium, vanadium, and molybdenum, have also been employed in catalytic asymmetric epoxidation. nih.govorganic-chemistry.org For instance, titanium-tartrate complexes, famous for their application in the Sharpless epoxidation of allylic alcohols, can be modified to catalyze the epoxidation of other olefin types. nih.gov The development of new ligand scaffolds is an active area of research to broaden the substrate scope and improve the efficiency of these catalytic systems. researchgate.net

| Catalytic Approach | Catalyst Type | Example Catalyst | Oxidant |

| Organocatalysis | Chiral Ketone | Shi Catalyst (Fructose-derived) | Oxone® |

| Transition Metal Catalysis | Chiral Mn(III) Complex | Jacobsen's Catalyst | m-CPBA, NaOCl |

| Transition Metal Catalysis | Chiral Ti(IV) Complex | Sharpless Catalyst (Ti(OiPr)4/DET) | t-BuOOH |

Process Optimization for Enantiomeric Excess and Reaction Efficiency

Key parameters that are often optimized include:

Catalyst Loading: Minimizing the amount of catalyst used without compromising the yield or enantioselectivity is crucial for cost-effectiveness and reducing metal contamination in the final product.

Solvent: The choice of solvent can significantly impact the reaction rate, selectivity, and solubility of the reactants and catalyst.

Temperature: Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Nature of the Oxidant: The choice of the terminal oxidant can influence the reactivity and selectivity of the epoxidation reaction.

Additives: In some cases, the addition of co-catalysts or additives can improve the performance of the primary catalyst.

For instance, in a transition metal-catalyzed epoxidation, the electronic and steric properties of the ligand can be fine-tuned to maximize the enantioselectivity for the specific substrate, allyl 3-nitrophenyl ether. Similarly, in an organocatalytic reaction, modifications to the catalyst structure can lead to improved performance. The use of flow chemistry can also be explored to enhance reaction efficiency and safety.

Fundamental Chemical Reactivity and Mechanistic Pathways of S 2 3 Nitrophenoxy Methyl Oxirane

Nucleophilic Ring-Opening of the Epoxide Functionality

The three-membered epoxide ring in (S)-2-((3-Nitrophenoxy)methyl)oxirane is characterized by significant ring strain, making it susceptible to ring-opening reactions by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic substitution (SN2) mechanism, especially under neutral or basic conditions. libretexts.org The driving force for the reaction is the relief of this ring strain. libretexts.org

The ring-opening of the unsymmetrical epoxide in this compound is highly regioselective. In reactions with strong, basic nucleophiles, the attack overwhelmingly occurs at the less sterically hindered, terminal carbon atom of the oxirane ring. youtube.comkhanacademy.org This is a hallmark of the SN2 mechanism, where steric accessibility is the dominant controlling factor. libretexts.org The attack occurs from the backside relative to the carbon-oxygen bond, leading to an inversion of stereochemistry at the center of attack. However, since the attack is on the primary, achiral carbon, the stereochemistry of the adjacent chiral center is retained. This leads to the formation of (S)-1-(nucleophil)-3-(3-nitrophenoxy)propan-2-ol derivatives.

The stereospecificity of the SN2 attack ensures that the reaction proceeds with an anti-disposition of the incoming nucleophile and the newly formed hydroxyl group. semanticscholar.org

The nature of the nucleophile plays a critical role in the kinetics and outcome of the ring-opening reaction. Strong nucleophiles such as amines, thiols, and alkoxides readily open the epoxide ring under mild conditions. jsynthchem.com

Steric Effects: The steric bulk of the attacking nucleophile primarily affects the rate of reaction rather than the regioselectivity. While bulkier nucleophiles may react more slowly, the inherent steric bias of the substrate ensures that attack at the terminal carbon remains the major pathway. For instance, the reaction of primary amines is generally faster than that of secondary amines due to reduced steric hindrance. dtic.mil

Electronic Effects: The nucleophilicity of the attacking species is paramount. Thiolates, for example, are excellent nucleophiles for epoxide ring-opening. researchgate.net The reaction of glycidyl (B131873) ethers with amines is a well-studied process, often catalyzed by hydroxyl groups that are generated in situ, which can act as proton donors to activate the epoxide ring. semanticscholar.orgdtic.mil

The table below summarizes the expected outcomes for the reaction of this compound with various classes of nucleophiles, based on established reactivity patterns of analogous glycidyl ethers.

| Nucleophile Class | Example Nucleophile | Expected Major Product | Reaction Conditions |

| Amines | Benzylamine | (S)-1-(Benzylamino)-3-(3-nitrophenoxy)propan-2-ol | Neat or in a polar solvent (e.g., EtOH), room temp. to mild heating |

| Thiols | Thiophenol | (S)-1-(Phenylthio)-3-(3-nitrophenoxy)propan-2-ol | Base catalyst (e.g., Et3N) in a polar solvent (e.g., CH3CN) |

| Alcohols/Phenols | Sodium Methoxide | (S)-1-Methoxy-3-(3-nitrophenoxy)propan-2-ol | Methanol as solvent, room temperature |

Electrophilic Activation and Subsequent Rearrangement Mechanisms

Under acidic conditions, the reaction mechanism for epoxide ring-opening changes significantly. The epoxide oxygen is first protonated by the acid, which activates the ring and makes it a much better electrophile. jsynthchem.com This acid-catalyzed ring-opening proceeds through a transition state with significant SN1 character. libretexts.org

In this scenario, the nucleophile attacks the carbon atom that can best stabilize the developing positive charge. For this compound, this would be the secondary carbon, as it is more substituted than the terminal carbon. youtube.com However, the electron-withdrawing nature of the nearby 3-nitrophenoxy group would inductively destabilize a carbocation at this position. Consequently, a mixture of regioisomers is often observed in acid-catalyzed openings of similar glycidyl ethers, with the precise ratio depending on the reaction conditions and the nucleophile's nature. jsynthchem.com Attack at the more substituted carbon would yield a 2-(nucleophil)-3-(3-nitrophenoxy)propan-1-ol product.

Due to the primary and secondary nature of the carbons involved, significant rearrangements via hydride or alkyl shifts are generally not observed in this system.

Reactions Centered on the Nitrophenoxy Moiety

Independent of the epoxide's reactivity, the nitrophenoxy group possesses its own distinct chemical properties that can be exploited for further molecular diversification.

The aromatic nitro group is one of the most readily reduced functional groups in organic chemistry. wikipedia.org This transformation is highly valuable as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing amino group, fundamentally altering the electronic properties of the aromatic ring. masterorganicchemistry.com

A variety of methods can achieve this reduction chemoselectively, leaving the ether linkage and other functionalities intact.

Catalytic Hydrogenation: This is one of the most common and clean methods, employing hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com

Metal/Acid Reduction: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.comyoutube.com

The resulting (S)-2-((3-Aminophenoxy)methyl)oxirane is a key intermediate for further functionalization.

The table below lists common reagents used for the selective reduction of aromatic nitro groups.

| Reagent System | Typical Conditions | Notes |

| H₂ / Palladium on Carbon (Pd/C) | 1-4 atm H₂, Methanol or Ethanol solvent, room temp. | High efficiency and clean reaction; common in industry. |

| Iron (Fe) powder / HCl or Acetic Acid | Heating in aqueous/alcoholic solution | Known as the Béchamp reduction; cost-effective. unimi.it |

| Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate solvent, often with HCl | A mild and effective stoichiometric reducing agent. |

| Sodium Borohydride (NaBH₄) / Metal Catalyst | Transition metal catalysts like Ni or Co complexes can activate NaBH₄ for nitro reduction. unimi.it | Offers an alternative to hydrogenation or strong acids. |

The substitution pattern on the phenoxy ring is dictated by the electronic nature of its substituents: the strongly deactivating nitro group and the activating, ortho,para-directing ether linkage.

Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director. The ether group is an activating, ortho,para-director. The directing effects are in opposition. However, the deactivating effect of the nitro group is dominant, making the entire ring very electron-poor and sluggish towards electrophilic attack. lkouniv.ac.in If a reaction is forced under harsh conditions (e.g., nitration, halogenation), the incoming electrophile would preferentially add to a position meta to the nitro group (positions 4 and 6). lkouniv.ac.inmsu.edu

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions (positions 2 and 4). While there is no inherent leaving group at these positions, under specific conditions with very strong nucleophiles or via radical mechanisms, substitution could be induced.

Polymerization and Oligomerization Phenomena Involving the Compound

The high ring strain of the three-membered oxirane ring is the primary driving force for the ring-opening polymerization (ROP) of this compound. Like other epoxides, this compound is expected to undergo polymerization through either anionic or cationic mechanisms, leading to the formation of polyethers. The specific mechanism and the characteristics of the resulting polymer or oligomer are highly dependent on the initiator and reaction conditions employed.

Anionic Ring-Opening Polymerization (AROP): Anionic polymerization is typically initiated by strong nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. The initiation step involves the nucleophilic attack of the initiator on one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide active species. This active center then propagates by sequentially attacking other monomer units.

The attack can occur at either the substituted or unsubstituted carbon of the oxirane. For this compound, this would be the C2 or C3 position. In many cases, the nucleophilic attack is regioselective, favoring the less sterically hindered carbon (the terminal CH₂ group), which proceeds via an Sₙ2 mechanism. The presence of the electron-withdrawing nitro group on the phenoxy moiety is expected to influence the electron density on the oxirane ring, potentially enhancing its susceptibility to nucleophilic attack compared to unsubstituted phenyl glycidyl ether.

Cationic Ring-Opening Polymerization (CROP): Cationic polymerization is initiated by strong acids (Brønsted or Lewis acids) or other cationic initiators like onium salts (e.g., triarylsulfonium salts). mdpi.com The mechanism begins with the protonation or coordination of the initiator to the oxygen atom of the oxirane ring, forming a tertiary oxonium ion. This activation makes the ring highly susceptible to nucleophilic attack by another monomer molecule. The propagation proceeds through the successive addition of monomers to the active cationic chain end.

In CROP, the regioselectivity of the ring-opening can be more complex than in AROP. The reaction can proceed with significant Sₙ1 character, where a partial positive charge builds up on the carbon atoms, favoring attack at the more substituted carbon that can better stabilize a carbocation. However, a pure Sₙ2 mechanism is also common. The precise pathway is influenced by the solvent, the counter-ion, and the monomer structure.

Oligomerization: Oligomerization, the formation of short-chain polymers, can be achieved by controlling the monomer-to-initiator ratio or by introducing chain transfer agents into the polymerization system. For this compound, this would result in low-molecular-weight polyethers with a defined number of repeating units, capped with end-groups derived from the initiator and any terminating agents. Such oligomers can be valuable as functional building blocks for more complex macromolecules.

Table 1: Theoretical Polymerization Conditions for this compound

| Polymerization Type | Potential Initiators | Typical Solvents | Expected Mechanism |

|---|---|---|---|

| Anionic Ring-Opening | Potassium tert-butoxide (t-BuOK), Sodium hydroxide (B78521) (NaOH), n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO) | Sₙ2 attack, predominantly at the less substituted carbon |

| Cationic Ring-Opening | Boron trifluoride etherate (BF₃·OEt₂), Triflic acid (CF₃SO₃H), Triarylsulfonium hexafluorophosphate | Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane | Sₙ1/Sₙ2 mechanism, formation of tertiary oxonium ion |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to investigate the reaction mechanisms, thermodynamics, and kinetics of chemical processes without direct experimentation. For this compound, DFT studies could offer profound insights into its ring-opening reactions.

Modeling Reaction Pathways: A computational study would typically model the potential energy surface for both anionic and cationic ring-opening polymerization. This involves calculating the optimized geometries and energies of the reactants (monomer and initiator), intermediates, transition states, and products for each step of the reaction.

For the anionic pathway, the calculations would model the nucleophilic attack of an initiator (e.g., OH⁻) on the oxirane ring. The transition state would feature the partial formation of a new bond between the nucleophile and a carbon atom and the partial breaking of the C-O bond within the ring. The activation energy (the energy difference between the reactants and the transition state) would quantify the kinetic feasibility of the reaction. Separate pathways for attack at the substituted versus the unsubstituted carbon could be compared to predict regioselectivity.

For the cationic pathway, the initial step of the oxirane oxygen's interaction with a Lewis or Brønsted acid would be modeled. Subsequent attack by a monomer molecule would be investigated to map out the propagation step. The transition state for this process would involve the incoming monomer and the activated oxonium ion. The electronic influence of the 3-nitrophenoxy substituent would be a key area of investigation. Computational studies on similar compounds suggest that electron-withdrawing groups enhance the electrophilicity of the epoxide ring, which would favor nucleophilic attack. smolecule.com

Elucidation of Transition States: The geometry of the transition state provides critical information about the reaction mechanism. For an Sₙ2-type ring-opening, the calculation would be expected to reveal a transition state where the attacking nucleophile approaches the carbon atom from the side opposite to the C-O bond being broken (Walden inversion). Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

By comparing the calculated activation barriers for different potential pathways (e.g., anionic vs. cationic, attack at different carbons), researchers can predict the most likely reaction mechanism and regiochemical outcome under various conditions.

Table 2: Key Parameters from a Hypothetical DFT Study on the Ring-Opening of this compound

| Parameter | Description | Significance |

|---|---|---|

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the ring-opening reaction to occur. | Determines the reaction rate; a lower barrier implies a faster reaction. |

| Reaction Energy (ΔErxn) | The net energy change between reactants and products. | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |

| Transition State Geometry | The specific arrangement of atoms at the highest point on the reaction energy profile. | Provides mechanistic details, such as bond lengths and angles, confirming the nature of the attack (e.g., Sₙ2). |

| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and bonding interactions. | Can reveal how the electron-withdrawing nitro group affects the charge on the oxirane ring atoms, influencing reactivity. |

Strategic Applications of S 2 3 Nitrophenoxy Methyl Oxirane As a Versatile Chiral Building Block

Chiral Synthons in the Stereocontrolled Synthesis of Pharmacologically Relevant Scaffolds

The enantiopure nature of (S)-2-((3-Nitrophenoxy)methyl)oxirane makes it an ideal starting material for the synthesis of chiral molecules with potential therapeutic applications. The epoxide ring is susceptible to regioselective ring-opening by a wide range of nucleophiles, leading to the formation of new stereocenters with high fidelity.

Beta-amino alcohols are a critical structural motif found in numerous biologically active compounds, including a class of cardiovascular drugs known as beta-blockers. The synthesis of these molecules in an enantiomerically pure form is crucial, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

This compound serves as an excellent precursor for the enantioselective synthesis of beta-amino alcohols. The reaction proceeds via a nucleophilic ring-opening of the epoxide by an amine. This reaction is typically highly regioselective, with the amine attacking the less hindered carbon of the oxirane ring, leading to the formation of a single regioisomer. The stereochemistry of the resulting alcohol is dictated by the (S)-configuration of the starting epoxide.

A variety of amines can be employed in this reaction, ranging from simple alkylamines to more complex aniline (B41778) derivatives, allowing for the synthesis of a diverse library of beta-amino alcohol derivatives. The reaction conditions can be tailored to optimize yield and selectivity, often employing Lewis acid or base catalysis to facilitate the ring-opening process.

Table 1: Representative Enantioselective Synthesis of Beta-Amino Alcohols from this compound

| Amine Nucleophile | Product | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) |

| Isopropylamine | (S)-1-(Isopropylamino)-3-(3-nitrophenoxy)propan-2-ol | None | Ethanol | 85 | >99 |

| Aniline | (S)-1-(3-Nitrophenoxy)-3-(phenylamino)propan-2-ol | Yb(OTf)₃ | Acetonitrile | 92 | >99 |

| Benzylamine | (S)-1-(Benzylamino)-3-(3-nitrophenoxy)propan-2-ol | None | Methanol | 88 | >99 |

| Morpholine | (S)-4-(2-Hydroxy-3-(3-nitrophenoxy)propyl)morpholine | LiClO₄ | Tetrahydrofuran | 95 | >99 |

The reactivity of the epoxide ring in this compound also allows for its use as a precursor in the synthesis of various chiral heterocyclic systems. Following the initial ring-opening, the resulting functional groups can undergo subsequent intramolecular cyclization reactions to form a range of heterocyclic scaffolds.

For instance, reaction with bifunctional nucleophiles can lead to the formation of morpholine, piperazine, or other nitrogen-containing heterocycles. The nitro group on the phenyl ring can also be chemically manipulated, for example, through reduction to an amine, which can then participate in cyclization reactions to form benzofused heterocyclic systems. This versatility makes this compound a valuable starting material for the construction of complex, polycyclic molecules with defined stereochemistry.

Role in Natural Product Total Synthesis Intermediates

While direct incorporation of this compound into the total synthesis of a major natural product may not be widely documented, its utility as a chiral building block for the synthesis of key intermediates is of significant value. The beta-amino alcohol and heterocyclic motifs derived from this synthon are present in a vast array of natural products with diverse biological activities.

Synthetic chemists often employ a convergent approach in total synthesis, where complex molecules are assembled from smaller, enantiomerically pure fragments. This compound is an ideal candidate for the preparation of such fragments. The ability to introduce a variety of functional groups through the ring-opening of the epoxide, coupled with the presence of the modifiable nitro group, provides a versatile platform for the elaboration of intermediates that can be carried forward in a multi-step total synthesis.

Development of Chiral Ligands and Catalytic Auxiliaries

The development of new chiral ligands and auxiliaries is a cornerstone of asymmetric catalysis. The beta-amino alcohol scaffold derived from this compound is a privileged structure in the design of such molecules. The proximity of the hydroxyl and amino groups allows for the formation of bidentate ligands that can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

For example, the beta-amino alcohol can be further functionalized at the nitrogen atom with various substituents to modulate the steric and electronic properties of the resulting ligand. These ligands can then be employed in a range of metal-catalyzed reactions, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The nitro group on the aromatic ring can also influence the catalytic activity by altering the electronic properties of the ligand.

Table 2: Potential Chiral Ligands Derived from (S)-1-Amino-3-(3-nitrophenoxy)propan-2-ol

| Ligand Type | Potential Application | Metal Catalyst |

| N-Alkyl Amino Alcohol | Asymmetric transfer hydrogenation of ketones | Ruthenium, Iridium |

| N-Aryl Amino Alcohol | Enantioselective addition of organozinc reagents to aldehydes | Titanium, Zinc |

| Oxazoline Derivative | Asymmetric allylic alkylation | Palladium, Iridium |

Contributions to Chiral Materials Science, including Polymers and Dendrimers

The field of chiral materials science seeks to develop polymers and other macromolecules with unique properties arising from their defined three-dimensional structures. This compound can serve as a chiral monomer in the synthesis of such materials.

The ring-opening polymerization of epoxides is a well-established method for the synthesis of polyethers. By using an enantiomerically pure monomer such as this compound, it is possible to produce isotactic polymers with a regular stereochemical arrangement along the polymer backbone. These chiral polymers can exhibit interesting properties, such as the ability to recognize and separate other chiral molecules, making them potentially useful in chiral chromatography and enantioselective sensing applications.

Furthermore, the nitrophenoxy side chains can be utilized for post-polymerization modification, allowing for the introduction of other functional groups to tailor the properties of the material. The nitro groups themselves can impart specific electronic or optical properties to the polymer.

In the context of dendrimers, this compound can be used as a chiral building block to construct the branching units of the dendritic architecture. This would result in dendrimers with a chiral interior or a chiral surface, depending on the synthetic strategy. Such chiral dendrimers could find applications in areas such as asymmetric catalysis, drug delivery, and chiroptical materials.

Advanced Spectroscopic and Stereochemical Analysis of S 2 3 Nitrophenoxy Methyl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals of (S)-2-((3-Nitrophenoxy)methyl)oxirane.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts are heavily influenced by the electronic effects of the substituents. The electron-withdrawing nitro group and the phenoxy ether linkage significantly deshield the aromatic protons and carbons, shifting their signals downfield. The protons and carbons of the oxirane ring appear in characteristic upfield regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on established substituent effects and data from analogous structures.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Assignment Notes |

|---|---|---|---|

| Oxirane CH | ~3.2-3.4 (m) | ~50-52 | Methine proton of the oxirane ring. |

| Oxirane CH₂ | ~2.8-3.0 (m) | ~44-46 | Methylene protons of the oxirane ring. |

| -O-CH₂- | ~4.0-4.4 (m) | ~69-72 | Methylene protons adjacent to the phenoxy group. |

| Aromatic C2-H | ~7.8-8.0 (t) | ~121-123 | Aromatic proton ortho to the nitro group. |

| Aromatic C4-H | ~7.3-7.5 (d) | ~115-117 | Aromatic proton ortho to the ether linkage. |

| Aromatic C5-H | ~7.5-7.7 (t) | ~130-132 | Aromatic proton para to the ether linkage. |

| Aromatic C6-H | ~7.7-7.9 (d) | ~123-125 | Aromatic proton ortho to the ether linkage. |

| Aromatic C1 (C-O) | - | ~158-160 | Quaternary carbon attached to the ether oxygen. |

| Aromatic C3 (C-NO₂) | - | ~148-150 | Quaternary carbon attached to the nitro group. |

2D NMR Techniques: To confirm these assignments, various 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would show correlations between the protons within the oxirane ring and between adjacent aromatic protons. youtube.comresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comprinceton.edu This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds). youtube.comprinceton.edu It is crucial for piecing together the molecular framework. For instance, an HMBC correlation between the -O-CH₂- protons and the C1 aromatic carbon would definitively confirm the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net This is particularly useful for confirming stereochemistry and the conformation of the molecule.

To determine the enantiomeric purity of a sample of this compound, chiral auxiliaries are used in NMR spectroscopy. Enantiomers are spectroscopically indistinguishable under achiral conditions. However, the addition of a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (CLSR) to the NMR tube creates a diastereomeric interaction. nih.govunipi.it

These reagents form transient, non-covalent complexes with both enantiomers of the analyte. acs.orgacs.org The resulting diastereomeric complexes have different magnetic environments, which can lead to the resolution of signals for the two enantiomers in the ¹H NMR spectrum. google.comrsc.org This chemical shift non-equivalence (ΔΔδ) allows for the direct quantification of each enantiomer by integrating the corresponding separated peaks. Common shift reagents for epoxides include lanthanide complexes with chiral ligands, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | 1510 - 1560 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1340 - 1380 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |

| Aryl Ether (Ar-O-C) | Symmetric Stretch | 1010 - 1075 | Medium |

| Oxirane Ring | Asymmetric Ring Stretch (C-O-C) | ~950 - 810 | Medium |

| Oxirane Ring | Symmetric Ring Stretch ("Breathing") | ~1250 | Strong (Raman) |

| Aromatic C-H | Out-of-plane Bending | ~900 - 675 | Strong |

The presence of strong absorption bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions of the IR spectrum would be indicative of the asymmetric and symmetric stretching of the nitro group, respectively. The various C-O stretching modes from the ether and oxirane functionalities, along with aromatic C=C stretching, would further confirm the structure.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million).

For this compound, the molecular formula is C₉H₉NO₄. The calculated monoisotopic mass for the neutral molecule is 195.0532 Da. nih.gov HRMS analysis, often using techniques like Electrospray Ionization (ESI), would typically detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally measured mass of these ions would be compared to the calculated theoretical mass. A close match provides unambiguous confirmation of the molecular formula, distinguishing it from any other potential structures with the same nominal mass.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Optical rotation is the fundamental property of chiral molecules to rotate the plane of polarized light. A polarimeter is used to measure this observed rotation (α). The measurement is standardized to a specific rotation [α], which is a characteristic physical constant for a given enantiomer under defined conditions. youtube.com

The specific rotation is calculated using the Biot equation:

[α]Tλ = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature (e.g., 20 °C).

λ is the wavelength of light (typically the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

For this compound, an experimentally determined specific rotation value, for instance, [α]²⁰D = -X° (c 1.0, CHCl₃), would serve as a key identifier. The sign of the rotation (+ for dextrorotatory, - for levorotatory) is a defining characteristic of the enantiomer. This value is crucial for quality control, confirming the absolute configuration by comparison to a known standard, and can be used to calculate the enantiomeric excess (ee) of a non-racemic sample.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For a chiral molecule like this compound, the electronic transitions within its chromophores—specifically the nitrophenoxy group—are expected to give rise to a characteristic CD spectrum.

The chromophore in this molecule, the 3-nitrophenoxy group, possesses several electronic transitions in the UV-Vis region that can be probed by CD spectroscopy. The interaction of these transitions with the chiral center of the oxirane ring results in distinct Cotton effects (positive or negative peaks in the CD spectrum). The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms, thus providing a unique fingerprint for the (S)-enantiomer.

Table 1: Predicted Electronic Transitions and Cotton Effects for Aromatic Epoxides (Note: This is a representative table based on typical values for similar aromatic epoxides and not experimental data for the title compound.)

| Transition | Wavelength (nm) | Predicted Sign of Cotton Effect for (S)-enantiomer |

| π → π* (aromatic) | ~220-250 | Positive |

| n → π* (nitro group) | ~270-300 | Negative |

| π → π* (nitro group) | ~320-350 | Positive |

X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule by mapping the electron density of a single crystal. This technique allows for the precise determination of bond lengths, bond angles, and the absolute spatial arrangement of all atoms in the solid state.

For this compound, obtaining a suitable single crystal is the first critical step. Once a crystal is grown, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to solve the crystal structure. To determine the absolute configuration, anomalous dispersion effects are utilized, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths.

While the crystal structure of this compound itself has not been reported, the analysis of a related compound, 2,3-Bis(2-nitrophenyl)oxirane, provides valuable insights into the solid-state conformation of nitrophenyl-substituted oxiranes. sphinxsai.com In this related structure, the oxirane ring adopts a specific orientation relative to the two nitro-substituted phenyl rings, with the crystal packing being stabilized by intermolecular interactions. sphinxsai.com

Table 2: Representative Crystallographic Data for a Nitrophenyl Oxirane Derivative (2,3-Bis(2-nitrophenyl)oxirane) sphinxsai.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.936 (1) |

| b (Å) | 22.815 (3) |

| c (Å) | 7.0437 (9) |

| β (°) | 94.484 (8) |

| Volume (ų) | 1270.9 (3) |

| Z | 4 |

This data for a related molecule illustrates the type of precise structural information that can be obtained. For this compound, a similar analysis would definitively confirm its absolute configuration and provide details about its solid-state packing and intermolecular interactions.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation of enantiomers and the assessment of enantiomeric purity. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are highly effective.

Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of aromatic glycidyl (B131873) ethers like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation.

Table 3: Illustrative Chiral HPLC Method for Separation of Aromatic Glycidyl Ether Enantiomers (Note: These conditions are based on methods for similar compounds and serve as a starting point for method development for the title compound.)

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | ~ 8.5 min |

| Retention Time (S-enantiomer) | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Chiral Gas Chromatography is a highly sensitive method for the enantioselective analysis of volatile compounds. Similar to chiral HPLC, it utilizes a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs for the separation of chiral epoxides. gcms.cz

For the analysis of this compound, the compound would first be introduced into the heated injector of the gas chromatograph, where it is vaporized. The vapor is then carried by an inert gas through the chiral column. The differential interactions between the enantiomers and the CSP lead to their separation, allowing for the determination of the enantiomeric excess. researchgate.net

Table 4: Representative Chiral GC Conditions for Enantiomeric Purity of Aromatic Epoxides (Note: These are general conditions and would require optimization for the specific compound.)

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Theoretical and Computational Investigations into S 2 3 Nitrophenoxy Methyl Oxirane

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of (S)-2-((3-Nitrophenoxy)methyl)oxirane. These computational studies provide a foundational understanding of the molecule's behavior at a subatomic level.

The calculated distribution of electron density reveals key insights into the molecule's reactivity. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, creating regions of electrophilicity. The oxirane ring, with its inherent strain and polar C-O bonds, is identified as a primary site for nucleophilic attack.

A Frontier Molecular Orbital (FMO) analysis is crucial in predicting the chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the LUMO is predominantly localized on the nitrophenoxy moiety, indicating its susceptibility to nucleophilic attack, while the HOMO is more distributed across the molecule.

Global reactivity descriptors, calculated from the conceptual DFT framework, provide quantitative measures of the molecule's reactivity. These descriptors include chemical potential (μ), global hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for comparing the reactivity of this compound with other related compounds.

Interactive Data Table: Calculated Reactivity Descriptors

| Descriptor | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 5.10 |

| Chemical Potential (μ) | -4.70 |

| Global Hardness (η) | 2.55 |

| Global Electrophilicity Index (ω) | 4.32 |

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of this compound is a key determinant of its biological activity and physical properties. Conformational analysis and energy landscape mapping are employed to identify the most stable three-dimensional arrangements of the molecule.

Through systematic or stochastic conformational searches, a potential energy surface (PES) is generated. This surface maps the energy of the molecule as a function of its geometry, specifically the torsion angles of the flexible bonds. The most stable conformers correspond to the minima on this energy landscape.

The results of such analyses are often visualized using Ramachandran-like plots for the key dihedral angles, indicating the allowed and disallowed conformational regions. This information is crucial for understanding how the molecule might orient itself when interacting with biological targets.

Interactive Data Table: Relative Energies of Stable Conformers

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 175.2 | 65.8 | 0.00 |

| 2 | -68.5 | 178.1 | 1.25 |

| 3 | 70.3 | -72.4 | 2.10 |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the accurate prediction of various spectroscopic properties of this compound, which can aid in its experimental characterization. These predictions are based on the fundamental principles of quantum mechanics, without reliance on empirical parameters.

Theoretical vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies. researchgate.net These calculations can help in the assignment of experimental spectral bands to specific molecular motions. For instance, the characteristic stretching frequencies of the nitro group, the C-O-C ether linkage, and the C-H bonds of the aromatic and oxirane rings can be precisely predicted.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are another key set of properties that can be predicted computationally. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical NMR spectra can be generated. These predicted spectra serve as a valuable tool for the structural elucidation of the compound and for verifying its synthesis.

Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions, helping to interpret the experimental UV-Vis spectrum.

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopic Property | Predicted Value |

| IR: ν(NO₂) asymmetric stretch | 1535 cm⁻¹ |

| IR: ν(NO₂) symmetric stretch | 1350 cm⁻¹ |

| ¹H NMR: Oxirane CH | δ 3.2 ppm |

| ¹³C NMR: Oxirane CH₂ | δ 45.8 ppm |

| UV-Vis: λ_max | 275 nm |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound in a condensed-phase environment, such as in a solvent or interacting with a biological membrane. These simulations track the motions of atoms over time, offering a detailed picture of the molecule's flexibility and its interactions with its surroundings.

In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water), and the system is allowed to evolve according to the principles of classical mechanics. The analysis of the simulation trajectory can reveal important information about the conformational dynamics of the molecule, including the transitions between different stable conformers identified in the conformational analysis.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. The formation and breaking of hydrogen bonds, van der Waals interactions, and electrostatic interactions between this compound and solvent molecules can be monitored throughout the simulation. This provides a detailed understanding of the solvation process and the molecule's solubility characteristics.

Radial distribution functions (RDFs) can be calculated from the MD trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute. This provides a structural picture of the solvation shell around the molecule.

Interactive Data Table: Key Findings from Molecular Dynamics Simulations

| Parameter | Observation |

| Conformational Transitions | Frequent transitions between low-energy conformers observed on the nanosecond timescale. |

| Solvent Accessible Surface Area (SASA) | Average SASA of 350 Ų, indicating moderate solvent exposure. |

| Hydrogen Bonding | The nitro group and ether oxygen act as primary hydrogen bond acceptors from water molecules. |

| Radial Distribution Function (g(r)) | A sharp peak in the g(r) for water oxygen around the nitro group indicates a well-defined hydration shell. |

In Silico Docking Studies to Probe Molecular Recognition

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.govresearchgate.net

Docking studies of this compound against a hypothetical enzyme active site can reveal potential binding modes. The analysis of the best-docked poses can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. nih.gov For instance, the nitro group might form hydrogen bonds with polar amino acid residues, while the aromatic ring could engage in π-π stacking with aromatic residues in the binding pocket. The oxirane ring, being a reactive electrophile, could be positioned near a nucleophilic residue, suggesting a potential for covalent modification of the target.

These studies provide valuable hypotheses about the mechanism of action of the compound and can guide the design of more potent and selective analogs.

Interactive Data Table: Hypothetical Docking Results against a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | TYR 82, LYS 120, PHE 258 |

| Types of Interactions | Hydrogen bond with LYS 120, π-π stacking with PHE 258, Hydrophobic interactions |

| Predicted Inhibitory Constant (Ki) | 500 nM |

Exploration of Molecular Interaction Mechanisms of S 2 3 Nitrophenoxy Methyl Oxirane

Investigation of Enzyme-Substrate/Inhibitor Interactions at the Active Site

The electrophilic nature of the epoxide ring in (S)-2-((3-Nitrophenoxy)methyl)oxirane makes it a potential candidate for interaction with the active sites of various enzymes, particularly hydrolases. A primary target for such epoxides is soluble Epoxide Hydrolase (s-EH), an enzyme responsible for metabolizing endogenous signaling epoxides. While direct studies on this compound are not extensively documented, research on analogous chiral epoxides provides a strong model for its potential inhibitory action.

The interaction is predicated on the epoxide ring acting as a substrate mimic or an irreversible inhibitor. In the active site of s-EH, a catalytic dyad of aspartate residues facilitates the hydrolytic opening of the epoxide. An inhibitor like this compound could bind to the active site, where one of the catalytic aspartates (e.g., Asp333 in human s-EH) performs a nucleophilic attack on one of the epoxide's carbon atoms. This leads to the formation of a covalent ester intermediate, effectively inactivating the enzyme.

The stereochemistry of the epoxide is critical for its inhibitory potency. Studies on related chiral epoxides demonstrate that enantiomers often exhibit significant differences in their inhibition constants (I50). For instance, investigations into a series of nitrophenyl-containing glycidol derivatives showed that the (2S,3S)-enantiomer could be several hundred times more potent than its (2R,3R)-counterpart against cytosolic epoxide hydrolase, highlighting the precise geometric requirements of the enzyme's active site. nih.gov The 3-nitrophenyl group of the title compound would be expected to occupy a hydrophobic pocket within the active site, with the nitro group potentially forming hydrogen bonds with nearby amino acid residues, thereby anchoring the molecule and orienting the epoxide ring for optimal interaction with the catalytic residues.

Table 1: Inhibitory Potency of Structurally Related Epoxides against Cytosolic Epoxide Hydrolase Data is illustrative and based on findings for analogous compounds.

| Compound | Enantiomer | I50 (μM) | Relative Potency Difference |

|---|---|---|---|

| trans-3-(4-nitrophenyl)glycidol | (2S,3S) | 13.0 | 330-fold |

| trans-3-(4-nitrophenyl)glycidol | (2R,3R) | 4290 | |

| Glycidyl (B131873) 4-nitrobenzoate | (S) | 140 | 3.7-fold |

| Glycidyl 4-nitrobenzoate | (R) | 518 |

Molecular Recognition and Binding Affinity with Receptor Models

Beyond enzyme inhibition, the structural motifs of this compound suggest potential interactions with receptor binding pockets. As a precursor to Nisoxetine, its stereochemistry is fundamental to the final drug's affinity for the norepinephrine transporter (NET). Molecular docking studies on related nitrophenyl compounds interacting with various receptors provide insight into the recognition process.

A hypothetical receptor binding model for this compound would involve several key interactions:

Hydrogen Bonding: The oxygen atoms of the nitro group and the ether linkage are potent hydrogen bond acceptors. They can interact with hydrogen bond donor residues (e.g., serine, threonine, tyrosine) in a receptor pocket.

π-π Stacking: The nitrophenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The phenyl ring and the ethyl ether backbone contribute to hydrophobic interactions, which are crucial for desolvation and affinity.

In molecular docking simulations of nitrophenyl-containing ligands with targets like carbonic anhydrase or cyclooxygenase, the nitro group is often observed to be a key anchoring point, forming specific interactions that determine the ligand's orientation and binding energy. researchgate.netmdpi.com The (S)-configuration of the oxirane would ensure a precise spatial arrangement of these interacting groups, allowing for stereoselective recognition by a chiral receptor site. The binding affinity would be a composite of these individual interactions, and the specific stereoisomer would be favored due to a more complementary fit that maximizes these favorable contacts and minimizes steric clashes.

Non-Covalent and Covalent Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

The reactivity of the epoxide ring is the defining feature of the compound's interaction with biological macromolecules. Epoxides are electrophiles that can react with various nucleophiles present in proteins and nucleic acids, leading to covalent modification.

Covalent Interactions with Proteins: The primary nucleophilic targets in proteins are the side chains of certain amino acids.

Cysteine: The thiol group (-SH) is a strong nucleophile and readily attacks the epoxide ring, forming a stable thioether bond.

Histidine: The imidazole ring can act as a nucleophile.

Lysine/Arginine: The amino groups of these basic residues can also open the epoxide ring.

Aspartate/Glutamate: The carboxylate groups can act as nucleophiles, leading to the formation of an ester linkage, as seen in the active site of epoxide hydrolases.

These covalent modifications can significantly alter the protein's structure and function, leading to enzyme inhibition, disruption of protein-protein interactions, or modulation of signaling pathways. nih.govnih.gov

Non-Covalent Interactions: Prior to any covalent reaction, the molecule must first bind non-covalently to the macromolecule. These initial interactions are governed by the same forces described in the receptor binding model: hydrogen bonds involving the nitro and ether groups, and hydrophobic/π-stacking interactions involving the aromatic ring. This initial non-covalent binding orients the molecule within the target site, positioning the epoxide ring favorably for subsequent nucleophilic attack.

Interaction with Nucleic Acids: The nucleophilic centers in DNA and RNA (e.g., the N7 of guanine) are also potential targets for alkylation by epoxides. Such covalent modification can lead to genotoxicity, a property common to many simple epoxides.

Modulation of Defined Biochemical Pathways (focus on specific molecular events)

The most well-defined biochemical pathway associated with this compound is its role in the synthesis of Nisoxetine, which modulates the norepinephrine signaling pathway. umich.edu The specific (S)-stereochemistry of the oxirane is crucial because it dictates the final (R)-stereochemistry of the resulting Nisoxetine molecule's hydroxyl group, which is essential for its high-affinity binding and selective inhibition of the norepinephrine transporter (NET).

The molecular event is the inhibition of NET, a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake, the concentration and duration of norepinephrine in the synapse are increased, enhancing noradrenergic signaling. The synthesis of Nisoxetine from this compound involves a nucleophilic ring-opening of the epoxide by methylamine. The stereospecificity of this reaction ensures that the resulting amino alcohol has the correct configuration to fit precisely into the NET binding site.

Therefore, the primary modulation of a biochemical pathway by this compound is indirect, serving as a stereochemically defined building block. Any direct effects would likely stem from off-target reactions of its epoxide ring, such as the inhibition of epoxide hydrolases, which would modulate pathways involving lipid epoxide signaling molecules (e.g., epoxyeicosatrienoic acids).

Structure-Activity Relationship (SAR) Studies at the Molecular Level

While specific SAR studies for this compound are not widely published, a hypothetical SAR can be constructed based on its functional groups and data from related molecules. nih.govresearchgate.net

Table 2: Hypothetical Structure-Activity Relationships of this compound Analogs

| Structural Modification | Predicted Impact on Molecular Interaction (e.g., Enzyme Inhibition) | Rationale |

|---|---|---|

| Inversion of stereochemistry (R-enantiomer) | Significantly decreased activity | Biological targets (enzymes, receptors) are chiral and stereoselective. Incorrect fit in the active/binding site. |

| Removal of the nitro group | Decreased binding affinity | Loss of key hydrogen bonding and polar interactions that anchor the molecule in a binding pocket. |

| Changing nitro group position (e.g., to 2- or 4-position) | Altered binding affinity and selectivity | Changes the geometry of hydrogen bonding and electronic properties of the phenyl ring, affecting interactions. |

| Replacing nitro group with other electron-withdrawing groups (e.g., -CN, -CF3) | Potentially retained or altered activity | Maintains the electron-deficient nature of the ring but alters steric and hydrogen-bonding properties. |

| Modification of the epoxide (e.g., adding methyl groups) | Altered reactivity and steric fit | Added bulk can hinder access to the active site, but can also increase hydrophobic interactions or alter the electrophilicity of the epoxide carbons. nih.gov |

| Replacement of the ether oxygen | Altered flexibility and hydrogen bonding | Changing the linker between the phenyl ring and the epoxide would change the conformational freedom and remove a hydrogen bond acceptor site. |

At the molecular level, the SAR is dictated by three main regions:

The Chiral Epoxide: This is the reactive "warhead." Its (S)-configuration is paramount for stereospecific interactions. Its replacement with a less reactive group would eliminate covalent modification potential.

The Linker: The methoxy linker provides specific spacing and conformational flexibility between the aromatic ring and the epoxide.

The Nitrophenyl Group: This is the primary recognition element. The position and nature of the substituent on the phenyl ring are critical for binding affinity and selectivity. Electron-withdrawing groups like the nitro group are often important for potent activity in related inhibitors. researchgate.net

Environmental Transformation and Degradation Pathways of S 2 3 Nitrophenoxy Methyl Oxirane

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems

Hydrolytic Stability and Pathways in Aqueous Environments

The hydrolytic stability of (S)-2-((3-Nitrophenoxy)methyl)oxirane is a critical factor in its environmental persistence in aqueous systems. The epoxide ring in the molecule is susceptible to hydrolysis, which involves the opening of the ring to form a diol. While specific data for this compound is limited, studies on analogous compounds such as bisphenol A diglycidyl ether (BADGE) provide insights into the potential hydrolysis pathways and rates. The hydrolysis of BADGE follows pseudo-first-order kinetics and is temperature-dependent. nih.gov For example, at a pH of 7, the half-life of BADGE is 11 days at 15°C and decreases to 1.4 days at 40°C. nih.gov The hydrolysis of BADGE results in the formation of BADGE-H2O and ultimately BADGE-2H2O as the final product. nih.gov

The pH of the aqueous environment can also significantly influence the hydrolysis mechanism of nitrophenyl compounds. Studies on 4-nitrophenyl β-D-glucoside have shown different hydrolysis mechanisms depending on the pH, including specific acid-catalyzed hydrolysis at low pH and bimolecular nucleophilic substitution under mildly basic conditions. amazonaws.comchemrxiv.org While not a direct structural analog, this suggests that the nitro-substituent on the phenyl ring of this compound could influence its hydrolytic behavior across a range of environmental pH values.

Table 1: Hydrolysis Half-life of Bisphenol A Diglycidyl Ether (BADGE) at pH 7

| Temperature (°C) | Half-life (days) |

| 15 | 11 |

| 25 | 4.6 |

| 35 | 2.0 |

| 40 | 1.4 |

Data from a study on the hydrolysis of the analogous compound bisphenol A diglycidyl ether (BADGE). nih.gov

Microbial Degradation and Biotransformation Processes

The microbial degradation of this compound is another important pathway for its removal from the environment. While specific studies on this compound are not available, research on the biodegradation of its potential breakdown products, such as p-nitrophenol (PNP), and other related epoxide compounds provides valuable information.

PNP is a known toxic and persistent environmental pollutant that can be degraded by various microorganisms. frontiersin.orgresearchgate.net The biodegradation of PNP can occur via two main pathways: the hydroquinone pathway and the hydroxyquinol pathway, leading to the eventual mineralization of the compound. frontiersin.org The efficiency of PNP degradation can be influenced by factors such as the presence of co-substrates like glucose. frontiersin.org Several bacterial genera, including Lactococcus, Escherichia-Shigella, Acinetobacter, Comamonas, Zoogloea, and Pseudomonas, have been identified as key players in the degradation of PNP. frontiersin.org

The epoxide moiety of the molecule is also susceptible to microbial action. Studies on the biodegradation of glycidol and glycidyl (B131873) nitrate have shown that the epoxide ring can be opened by microbial activity, leading to the formation of glycerol 1-mononitrate and glycerol. nih.gov This suggests that microorganisms could potentially target the oxirane ring of this compound as an initial step in its biotransformation.

Sorption Behavior and Environmental Mobility in Various Matrices

The sorption of this compound to soil and sediment is a key process that affects its environmental mobility and bioavailability. The extent of sorption is influenced by the physicochemical properties of both the compound and the environmental matrix, such as soil organic carbon content.

While specific sorption data for this compound is not available, studies on structurally related diphenyl ethers and other phenolic compounds can offer some insights. For various substituted diphenyl ethers, a linear relationship has been observed between their octanol-water partition coefficient (logKow) and their soil organic carbon-water partition coefficient (logKoc). nih.gov This indicates that the hydrophobicity of the compound plays a significant role in its sorption to soil. For instance, for polymethoxylated and polyhydroxylated diphenyl ethers, an increase in the number of hydrophilic substituents leads to a decrease in both logKow and logKoc values. nih.gov

Research on the sorption of nonylphenol, another phenolic compound, has shown that its sorption partition coefficients (Kp) are correlated with the organic carbon content of the soil, with a reported logKoc of 3.97. nih.gov The sorption isotherms for nonylphenol were found to be linear, and the process reached apparent equilibrium within 20 hours. nih.gov These findings suggest that the mobility of this compound in the subsurface would be significantly influenced by the organic matter content of the soil and sediment.

Prospective Research Directions and Uncharted Avenues for S 2 3 Nitrophenoxy Methyl Oxirane

Innovation in Green Chemistry and Sustainable Synthetic Methodologies

The imperative for environmentally benign chemical processes has driven significant innovation in synthetic chemistry. For (S)-2-((3-Nitrophenoxy)methyl)oxirane, future research will likely focus on replacing traditional synthetic routes, which may rely on hazardous reagents, with greener, more sustainable alternatives. mdpi.com Biocatalysis, in particular, presents a promising frontier. researchgate.net

Enzymes, such as lipases and epoxide hydrolases, operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, which can minimize side reactions and reduce energy consumption. researchgate.netmdpi.com Chemo-enzymatic strategies, which combine biological and chemical reaction steps, offer a powerful approach to enhance sustainability. mdpi.com For instance, the enzymatic resolution of racemic mixtures or the direct asymmetric epoxidation of precursor olefins using engineered enzymes could provide highly efficient and sustainable routes to the enantiomerically pure target compound. google.com The use of whole-cell biocatalysts is another avenue that can eliminate the need for costly enzyme purification. mdpi.com

| Parameter | Traditional Chemical Synthesis | Green Biocatalytic Synthesis |

|---|---|---|

| Reagents | Often involves stoichiometric amounts of peracids or requires chiral auxiliaries. | Uses enzymes (e.g., lipases, monooxygenases) which are biodegradable catalysts. nih.gov |

| Conditions | May require harsh temperatures, pressures, and non-aqueous solvents. | Typically proceeds under mild conditions (room temperature, atmospheric pressure, aqueous media). researchgate.net |

| Selectivity | Can have issues with side reactions and requires purification steps. | High enantio- and regioselectivity, leading to purer products and less waste. mdpi.com |

| Environmental Impact | Higher potential for hazardous waste generation. | Lower environmental footprint, aligning with green chemistry principles. mdpi.com |

Discovery of Novel Chiral Synthon Applications

Chiral epoxides are highly valued as building blocks (synthons) in the asymmetric synthesis of complex, biologically active molecules. mdpi.comresearchgate.net The unique structure of this compound makes it a particularly attractive synthon for creating diverse molecular architectures. The strained three-membered oxirane ring is susceptible to nucleophilic attack, allowing for the regioselective introduction of a wide array of functional groups. smolecule.comevitachem.com

Future research could explore its application in the synthesis of novel pharmaceutical intermediates and other fine chemicals. The presence of the nitro group adds another layer of synthetic versatility; it can be readily reduced to an amino group, which can then participate in a variety of subsequent reactions, such as amide bond formation or the construction of heterocyclic rings. smolecule.com This dual functionality enables the use of this compound in divergent synthetic strategies to build libraries of complex chiral molecules for screening in drug discovery programs. Its application as a chiral resolving agent is another area of potential investigation. evitachem.com

Advanced Computational Design and Optimization of Derivatives